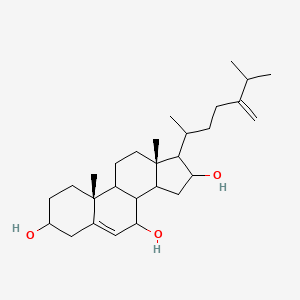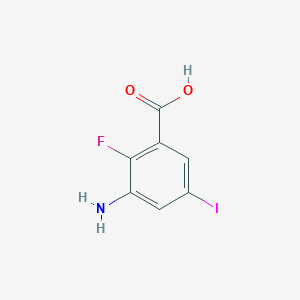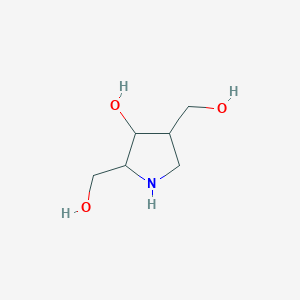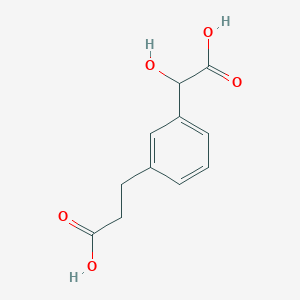![molecular formula C6H17ClN2O3 B14789558 O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride](/img/structure/B14789558.png)
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C6H16N2O3·HCl It is a derivative of hydroxylamine and is characterized by the presence of multiple ethoxy groups and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride typically involves the reaction of hydroxylamine with ethylene oxide derivatives. One common method involves the following steps:
Preparation of Intermediate: The reaction begins with the preparation of an intermediate compound, such as 2-[2-(2-aminoethoxy)ethoxy]ethanol. This intermediate is synthesized by reacting ethylene oxide with ethanolamine under controlled conditions.
Formation of Hydroxylamine Derivative: The intermediate is then reacted with hydroxylamine hydrochloride in the presence of a suitable solvent, such as ethanol or water, to form the desired compound. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity.
類似化合物との比較
Similar Compounds
2-[2-(2-aminoethoxy)ethoxy]ethanol: This compound is similar in structure but lacks the hydroxylamine group.
Triethylene glycol monoamine: Another similar compound with a different functional group arrangement.
Amino-PEG derivatives: These compounds share the polyethylene glycol backbone but have different functional groups.
Uniqueness
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride is unique due to its combination of amino, ethoxy, and hydroxylamine groups
特性
分子式 |
C6H17ClN2O3 |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
O-[2-[2-(2-aminoethoxy)ethoxy]ethyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H16N2O3.ClH/c7-1-2-9-3-4-10-5-6-11-8;/h1-8H2;1H |
InChIキー |
QLSRFOAGEWTCBG-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCON)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)
![Methyl 2-[2,5-bis(methoxymethoxy)phenyl]cyclopentane-1-carboxylate](/img/structure/B14789496.png)



![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![4-Propan-2-yl-2-[4-propan-2-yl-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14789514.png)
![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)



